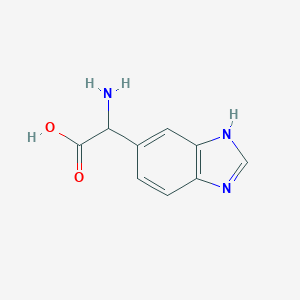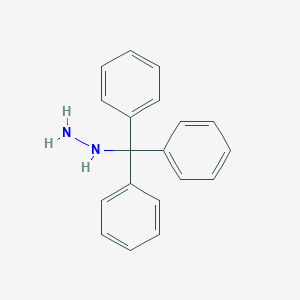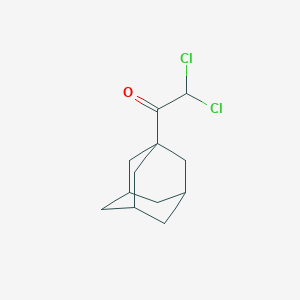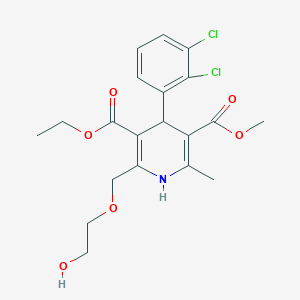
Dehmd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehmd is a synthetic compound that has been studied extensively in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Mecanismo De Acción
Dehmd inhibits the target enzyme by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The exact mechanism of action of Dehmd is still being studied, but it is believed to involve a conformational change in the enzyme that prevents it from binding to its substrate.
Biochemical and Physiological Effects:
Dehmd has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dehmd inhibits the activity of the target enzyme, leading to a decrease in DNA replication and transcription. In vivo studies have shown that Dehmd can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dehmd has several advantages for use in lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a useful tool for studying the role of this enzyme in various biological processes. However, Dehmd also has some limitations. It is a synthetic compound, which means that it may not accurately mimic the activity of the natural substrate of the target enzyme. Additionally, Dehmd may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Dehmd. One area of research could be to further explore the mechanism of action of Dehmd and how it specifically inhibits the target enzyme. Another area of research could be to investigate the potential use of Dehmd as an anticancer agent. Additionally, researchers could investigate the use of Dehmd in combination with other drugs to enhance its efficacy. Finally, researchers could investigate the potential use of Dehmd in other biological processes beyond DNA replication and transcription.
Aplicaciones Científicas De Investigación
Dehmd has been extensively studied in scientific research due to its potent inhibitory activity against a specific enzyme. This enzyme is involved in a variety of biological processes, including DNA replication, transcription, and repair. Dehmd has been shown to inhibit this enzyme in vitro and in vivo, making it a useful tool in studying the role of this enzyme in various biological processes.
Propiedades
Número CAS |
101411-53-4 |
|---|---|
Fórmula molecular |
C20H23Cl2NO6 |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2-(2-hydroxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23Cl2NO6/c1-4-29-20(26)17-14(10-28-9-8-24)23-11(2)15(19(25)27-3)16(17)12-6-5-7-13(21)18(12)22/h5-7,16,23-24H,4,8-10H2,1-3H3 |
Clave InChI |
MQOXLIXQAWLBOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
Sinónimos |
4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-((2-hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine DEHMD |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)

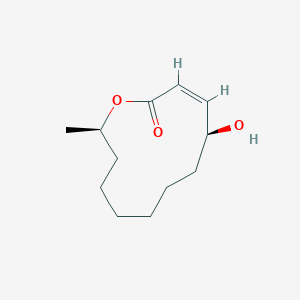

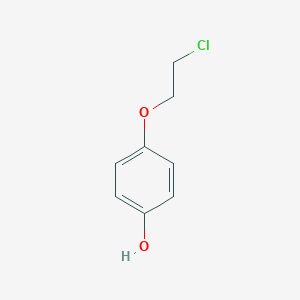


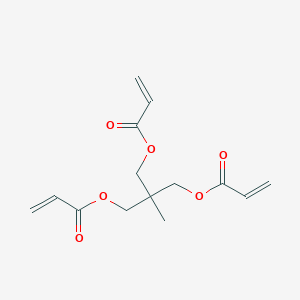

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
